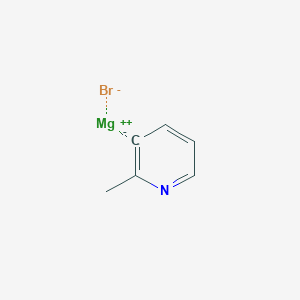
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the formation of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylpyridin-3-ylmagnesium bromide can be synthesized by reacting 2-methylpyridine with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous solvent such as 2-methyltetrahydrofuran to prevent the highly reactive Grignard reagent from reacting with water.
Industrial Production Methods
In industrial settings, the production of 2-Methylpyridin-3-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials and solvents, as well as advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions
2-Methylpyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 2-Methylpyridin-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions typically occur under anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving 2-Methylpyridin-3-ylmagnesium bromide include alcohols, substituted pyridines, and various coupled products depending on the electrophile used.
科学研究应用
2-Methylpyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of 2-Methylpyridin-3-ylmagnesium bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
相似化合物的比较
Similar Compounds
- 3-Methylpyridin-2-ylmagnesium bromide
- Pyridin-3-ylmagnesium bromide
Comparison
Compared to similar compounds, 2-Methylpyridin-3-ylmagnesium bromide is unique due to its specific reactivity and the types of products it can form. Its methyl group at the 2-position of the pyridine ring provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
属性
分子式 |
C6H6BrMgN |
|---|---|
分子量 |
196.33 g/mol |
IUPAC 名称 |
magnesium;2-methyl-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CZEGIEYYAQJHFU-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C=CC=N1.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
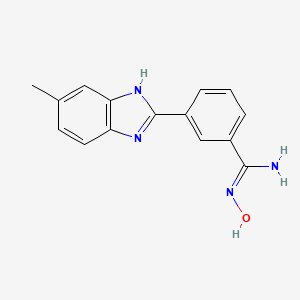
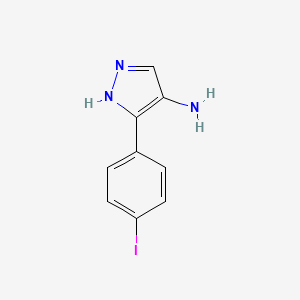
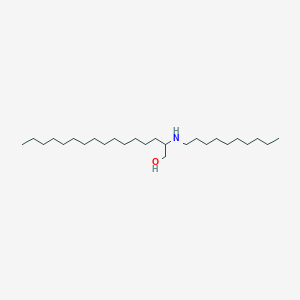
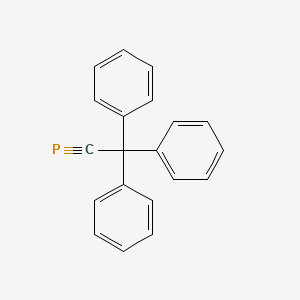
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
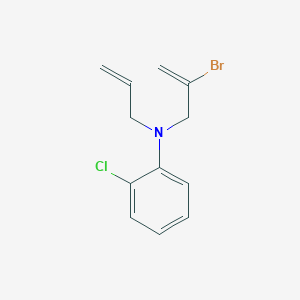
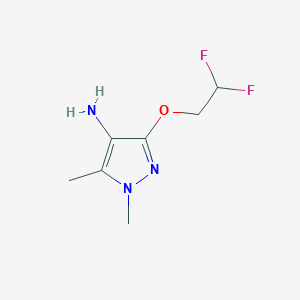
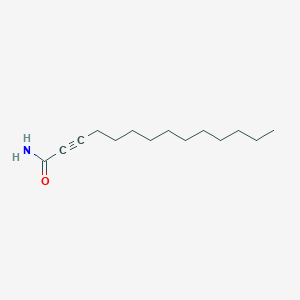
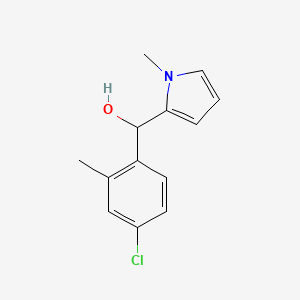
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)
